cinchonine

Vue d'ensemble

Description

La cinchonidine est un alcaloïde naturel que l'on trouve dans l'écorce des arbres à quinquina, en particulier le Cinchona officinalis et le Gongronema latifolium . Elle fait partie des principaux membres des alcaloïdes de la quinoléine, qui comprennent également la quinine, la quinidine et la cinchonine . La cinchonidine a une importance historique en raison de ses propriétés antipaludiques et de son rôle en stéréochimie et en synthèse asymétrique .

Applications De Recherche Scientifique

La cinchonidine a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la cinchonidine implique son interaction avec des cibles moléculaires telles que le transporteur de la sérotonine . Elle inhibe la recapture de la sérotonine, augmentant ainsi sa disponibilité dans la fente synaptique . Ce mécanisme est similaire à celui d'autres inhibiteurs de la recapture de la sérotonine et est étudié pour ses applications thérapeutiques potentielles .

Mécanisme D'action

Cinchonine, also known as (8R,9S)-Cinchonine, D-Cinchonine, or (+)-Cinchonine, is a natural alkaloid derived from the bark of Cinchona trees. It has a wide range of biological properties, including anti-cancer, anti-obesity, anti-inflammatory, anti-parasitic, antimicrobial, anti-platelet aggregation, and anti-osteoclast differentiation .

Target of Action

This compound primarily targets the Tumor necrosis factor (TNF) receptor-associated factor 6 (TRAF6) . TRAF6 is a critical component in both AKT and TAK1 activations, which are essential for various cellular processes, including cell survival, growth, and differentiation .

Mode of Action

This compound binds to the RING domain of TRAF6 , which is responsible for its E3 ligase activity . This binding inhibits the ubiquitination and phosphorylation of AKT, as well as the phosphorylation of TAK1 . As a result, it suppresses the activation of these proteins, leading to changes in downstream cellular processes .

Biochemical Pathways

The inhibition of AKT and TAK1 activations by this compound affects several biochemical pathways. For instance, it suppresses the activation of NFATc1 and AP-1 , key transcription factors involved in osteoclastogenesis . It also triggers the endoplasmic reticulum stress response, leading to the up-regulation of GRP78 and the phosphorylation of PERK and ETIF-2α .

Pharmacokinetics

It’s known that this compound has a broad range of pharmacological activities, suggesting it has good bioavailability .

Result of Action

This compound’s action results in various molecular and cellular effects. It induces anti-cancer activity by activating caspase-3 and PARP-1, leading to apoptosis . It also exhibits anti-inflammatory effects that reduce the impact of high-fat diets, making it suitable for targeting obesity-related diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the natural environmental conditions such as temperature and humidity, and the gritty texture soil are the most suitable conditions for the seed germination of Cinchona officinalis, the plant from which this compound is derived

Analyse Biochimique

Biochemical Properties

Cinchonine interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to TRAF6 in HeLa and A549 cells, leading to decreased AKT ubiquitination and phosphorylation, as well as decreased phosphorylation of TAK1 . This interaction with TRAF6 is believed to be responsible for its ability to induce apoptosis in these cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce apoptosis in cancer cells such as HeLa and A549 . It also activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes caspase-3 activation and PARP1 cleavage in liver cancer cells . Furthermore, it activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound has been found to suppress tumor growth in mice without showing significant acute toxicity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to suppress tumor growth in mice

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it undergoes a similar metabolic pathway as quinidine, resulting in (3 S)-3-hydroxyquinidine as a major metabolite . The stereoselective hydroxylation of this compound and quinidine is catalyzed by cytochrome type CYP3A4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cinchonidine peut être extraite de l'écorce des arbres à quinquina. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler l'alcaloïde de la matière végétale . L'extrait brut est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir de la cinchonidine pure .

Méthodes de production industrielle : La production industrielle de cinchonidine implique une extraction à grande échelle à partir de l'écorce de quinquina. L'écorce est d'abord séchée et broyée en une poudre fine. La poudre d'écorce est ensuite soumise à une extraction par solvant, suivie de processus de purification pour isoler la cinchonidine . Des techniques avancées telles que l'extraction par fluide supercritique peuvent également être utilisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : La cinchonidine subit diverses réactions chimiques, notamment :

Oxydation : La cinchonidine peut être oxydée pour former de l'acide cinchonique.

Réduction : La réduction de la cinchonidine peut conduire à la formation de dihydrocinchonidine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits :

Oxydation : Acide cinchonique.

Réduction : Dihydrocinchonidine.

Substitution : Divers dérivés de la quinoléine.

Comparaison Avec Des Composés Similaires

La cinchonidine est structurellement similaire à d'autres alcaloïdes du quinquina tels que la quinine, la quinidine et la cinchonine . elle possède des propriétés uniques qui la distinguent de ces composés :

Quinine : Principalement utilisée comme agent antipaludique.

Quinidine : Utilisée comme agent antiarythmique.

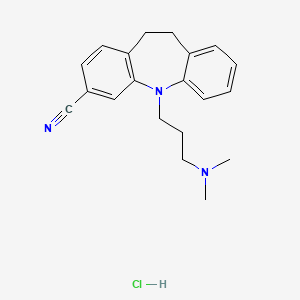

This compound : Similaire à la cinchonidine mais avec une stéréochimie différente.

La stéréochimie unique de la cinchonidine la rend particulièrement précieuse dans la synthèse asymétrique et la catalyse chirale .

Propriétés

Numéro CAS |

118-10-5 |

|---|---|

Formule moléculaire |

C19H22N2O |

Poids moléculaire |

294.4 g/mol |

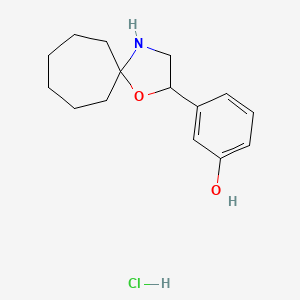

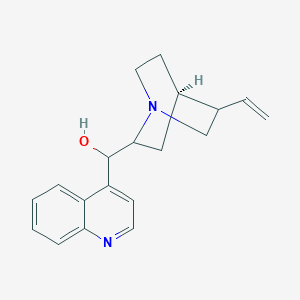

Nom IUPAC |

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14+,18-,19+/m1/s1 |

Clé InChI |

KMPWYEUPVWOPIM-CFGMGRTJSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

SMILES isomérique |

C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O |

SMILES canonique |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Apparence |

Solid powder |

melting_point |

210.5 °C |

| 118-10-5 485-71-2 1042167-24-7 |

|

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

0.2 mg/mL at 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cinchonine cinchonine, hexaiodoTl(-2) (1:1), (9S)-isomer cinchonine, hydrochloride, (9S)-isomer cinchonine, monohydrochloride, (9S)-isomer cinchonine, sulfate (2:1), (9S)-isomer LA 40221 LA-40221 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary cellular targets of cinchonine?

A1: this compound has been shown to interact with various cellular targets, including:

- P-glycoprotein (P-gp): this compound acts as a potent inhibitor of P-gp, a transmembrane efflux pump often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, this compound can enhance the intracellular accumulation and efficacy of anticancer drugs. [, ]

- Endoplasmic Reticulum (ER) Stress Response: this compound can activate the ER stress response, leading to apoptosis (programmed cell death) in cancer cells. This involves the upregulation of GRP78 (a chaperone protein) and phosphorylation of PERK and EIF2α (proteins involved in the unfolded protein response). []

- Sphingosine Kinase 1 (SphK1): Recent studies suggest that this compound can inhibit SphK1, an enzyme involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer cell proliferation and survival. []

Q2: How does this compound induce apoptosis in cancer cells?

A2: this compound has demonstrated pro-apoptotic effects through multiple mechanisms:

- Caspase Activation and PARP Cleavage: this compound promotes the activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme. These events are hallmarks of apoptosis. [, ]

- ER Stress-Induced Apoptosis: By activating the ER stress response, this compound triggers a cascade of events that can ultimately lead to apoptosis in cancer cells. []

- Downregulation of RRP15: Studies indicate that this compound can downregulate RRP15 (ribosomal RNA-processing 15 homolog) in pancreatic cancer cells. RRP15 knockdown has been linked to autophagy inhibition and increased apoptosis. []

Q3: Does this compound impact adipogenesis and inflammation?

A3: Research suggests that this compound can:

- Downregulate Adipogenesis: this compound may help prevent obesity by downregulating adipogenesis (the formation of fat cells). This effect is linked to the reversal of high-fat-diet-induced downregulation of WNT10b and galanin signaling pathways, as well as key adipogenic genes. []

- Attenuate Adipose Inflammation: this compound has been shown to reduce inflammation in adipose tissue by inhibiting TLR2- and TLR4-mediated signaling cascades, which are activated during obesity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H22N2O, and its molecular weight is 294.4 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, various spectroscopic techniques have been employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)